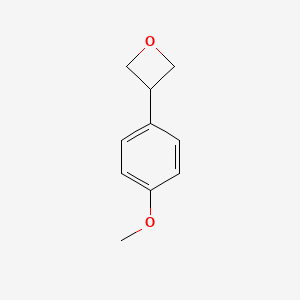

3-(4-Methoxyphenyl)oxetane

Description

3-(4-Methoxyphenyl)oxetane is a four-membered oxygen-containing heterocycle substituted at the 3-position with a 4-methoxyphenyl group. Its synthesis often involves Brønsted acid-catalyzed alkylation of 3-(4-methoxyphenyl)oxetan-3-ol, leveraging the stability of the strained ring carbocation intermediate . The compound has garnered attention in medicinal chemistry due to its ability to enhance physicochemical properties such as aqueous solubility, metabolic stability, and reduced lipophilicity compared to gem-dimethyl or carbonyl-containing analogues . Applications include anti-mycobacterial activity and cholesterol-lowering agents, as highlighted in patent literature .

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)oxetane |

InChI |

InChI=1S/C10H12O2/c1-11-10-4-2-8(3-5-10)9-6-12-7-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

BZGASHYFRUIKFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-(4-methoxyphenyl)-1,2-propanediol under acidic conditions . Another approach involves the Paternò–Büchi reaction, where a photochemical [2+2] cycloaddition of an aryl ketone with an alkene forms the oxetane ring .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Brønsted acids can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)oxetane undergoes various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of aryl ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Clinical Candidates

Seven oxetane-containing drug candidates are undergoing clinical trials .

| Drug Candidate | Developer | Treatment | Phase |

|---|---|---|---|

| Crenolanib | AROG Pharmaceuticals/Pfizer | Various types of cancer [acute myeloid leukemia (AML), gastrointestinal stromal tumor (GIST), glioma] | Phase III |

| Fenebrutinib | Genentech | Multiple sclerosis (MS) | Phase III |

| Ziresovir | Hoffmann–La Roche/Ark Biosciences | Respiratory syncytial virus (RSV) | Phase III |

| Lanraplenib | Gilead Sciences | Lupus Membranous Nephropathy (LMN) | Phase II |

| Danuglipron | Pfizer | Treatment of diabetes | Phase II |

| GDC-0349 | Genentech | Non-Hodgkin’s lymphoma and solid tumors | Phase II |

| PF-06821497 | Pfizer | Relapsed/refractory SCLC (small cell lung cancer), prostate | Phase II |

Benefits of Oxetane Motif

- Basicity Reduction The inductive electron-withdrawing effect of the oxetane ring reduces the pKaH of adjacent basic functionality .

- Increased Three-Dimensionality The tetrahedral, sp3-hybridized carbon atoms impart the oxetane ring with increased three-dimensionality . This can lead to an increase in the aqueous solubility of the target compound and also give access to unexplored chemical space .

- Metabolic Blocking The small size and marked polarity of the oxetane scaffold can be used to block metabolically labile sites and/or introduce steric bulk without significantly increasing molecular weight or lipophilicity .

- Bioisostere Potential The structural and H-bond acceptor similarities of oxetanes with carbonyls render oxetane motifs potential bioisosteres of the latter, which could be useful to circumvent carbonyl-specific enzymatic degradation, improve aqueous solubility, or access new IP space .

- Metabolism Direction The moderate ring strain associated with the oxetane ring could direct the metabolism of APIs to be cleared by mEH instead of CYP enzymes, which could prevent undesired drug–drug interactions that can cause liver toxicity on comedication .

Case Studies

- Fenebrutinib During the late stages of the discovery campaign, efforts to replace the oxetane ring showed inferior solubility and pharmacokinetic properties .

- Ziresovir The oxetane moiety in ziresovir was introduced to reduce the basicity of the terminal amine, which was important to lower the volume of distribution to avoid its undesired accumulation in tissue and minimize risks of toxicity .

- Lanraplenib Introduction of an oxetane doubled selectivity (T/B ratio = 10) by reducing basicity, while keeping the increased metabolic stability and also showing high solubility at pH 2 and Caco-2 permeability .

Insecticidal/Acaricidal Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)oxetane involves its interaction with molecular targets through its oxetane ring. The ring strain and polarity of the oxetane moiety facilitate its binding to specific enzymes or receptors, leading to biological activity. The methoxyphenyl group can further modulate its interaction with molecular targets, enhancing its efficacy .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Azetidine Ethers

- Structure : Azetidines are four-membered nitrogen-containing rings. Like oxetanes, 3,3-disubstituted azetidines exhibit biological activity, particularly in cancer and systemic lupus erythematosus (SLE) .

- Metabolic Stability: Oxetanes generally demonstrate superior metabolic stability due to reduced susceptibility to oxidative enzymes compared to azetidines .

3-(Nitromethylene)oxetane

- Structure : Features a nitromethylene substituent instead of 4-methoxyphenyl.

- Application : Used in energetic materials (e.g., binders for explosives) due to its high nitrogen content and enthalpy of formation .

- Contrast : While 3-(4-Methoxyphenyl)oxetane is optimized for druglikeness, 3-(nitromethylene)oxetane prioritizes energy release and stability in materials science .

3-Methyl Oxetane Derivatives

- Structure : Alkyl-substituted oxetanes (e.g., 3-methyl, 3-ethyl) with alkoxy chains.

- Application : Utilized in liquid crystalline polymers for thermal stability and structural rigidity .

- Property Comparison : The 4-methoxyphenyl group in this compound enhances aromatic interactions in drug-receptor binding, unlike alkyl substituents .

Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical Comparison of Oxetane Derivatives

- Solubility : The 4-methoxyphenyl group improves solubility relative to alkyl substituents, though nitro groups (e.g., nitromethylene) may reduce it due to increased hydrophobicity .

- Metabolic Stability : 3-Substituted oxetanes like this compound exhibit slower CYP450-mediated oxidation compared to 2-substituted isomers .

Biological Activity

3-(4-Methoxyphenyl)oxetane, a compound characterized by its oxetane ring structure and methoxy substitution, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

The oxetane ring provides unique chemical properties that contribute to the compound's biological activity. The presence of the methoxy group enhances solubility and stability, which may influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate inhibition | |

| Gram-negative bacteria | Significant inhibition |

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. The compound's interaction with molecular targets involved in cell proliferation and apoptosis regulation is critical for its anticancer effects.

- Inhibition of Growth Factors : The compound may inhibit specific growth factors that promote tumor growth.

- Enzyme Interaction : It can interact with enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in malignant cells.

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent response in reducing cell viability:

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

These findings suggest that structural modifications to the oxetane ring could enhance its cytotoxicity against specific cancer types.

Research Findings

Recent literature highlights the versatility of oxetanes, particularly those with phenolic substitutions like methoxy groups. Studies have shown that such modifications can significantly alter biological activity:

- Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting viral replication.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in preclinical models, potentially through modulation of inflammatory cytokines.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other oxetane derivatives:

Table 3: Comparative Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | Moderate | High | |

| 3-(4-Hydroxyphenyl)oxetane | Low | Moderate | |

| 3-(4-Methylphenyl)oxetane | High | Low |

This comparison illustrates the unique position of this compound within its class, particularly regarding its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.